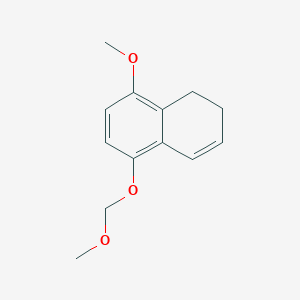
8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene is an organic compound belonging to the naphthalene family This compound is characterized by the presence of methoxy and methoxymethoxy groups attached to a dihydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene involves several steps. One common method includes the preparation of [(2-methoxy-5-methoxymethoxyphenyl)methoxymethylene] pentacarbonylchromium, followed by a series of reactions involving iodination, methoxylation, and cyclization . The reactions are typically carried out under anhydrous conditions using reagents such as Acros®, Alfa Aeser®, and Sigma Aldrich® .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as TiCl4, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions, such as Pd-catalyzed arylation, are common and involve replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: TiCl4 as a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Palladium catalysts in the presence of aryl halides.
Major Products: The major products formed from these reactions include various substituted naphthalenes, such as 1,7,12-Trimethoxy-8-methoxymethoxy-3-methyl-5,6-dihydrobenz[a]anthracene .
Aplicaciones Científicas De Investigación
8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to target caspase-3/7 and β-tubulin polymerization, leading to apoptosis in cancer cells . The compound’s ability to induce cell cycle arrest and apoptosis highlights its potential as an anticancer agent .
Comparación Con Compuestos Similares
8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene: This compound shares a similar naphthalene core but differs in its substitution pattern.
N-(8-methoxy-5-quinolylsulfonyl)aziridine: Another compound with a methoxy group, but with a quinoline core instead of naphthalene.
Uniqueness: 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88170-73-4 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
8-methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O3/c1-14-9-16-13-8-7-12(15-2)10-5-3-4-6-11(10)13/h4,6-8H,3,5,9H2,1-2H3 |
Clave InChI |
GZVIIVYVMAAMII-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C2C=CCCC2=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)

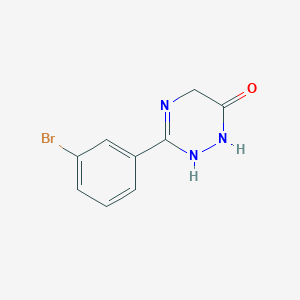
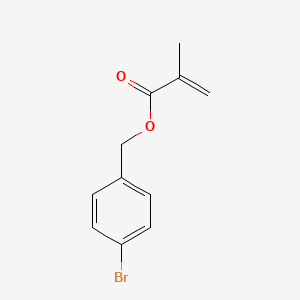
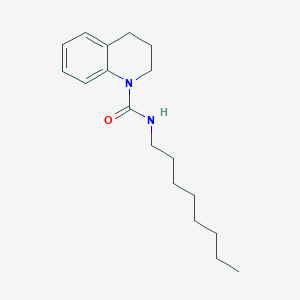
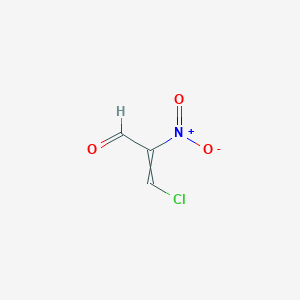
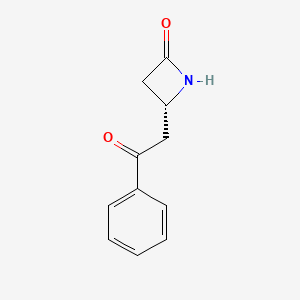
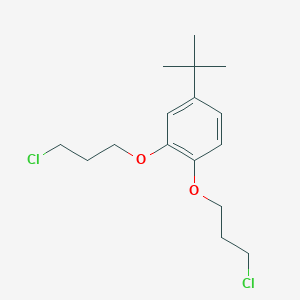
![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
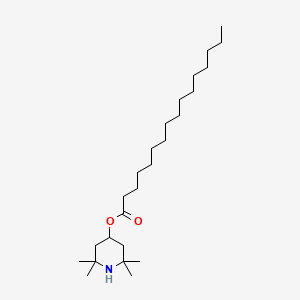
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
